REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:8]([N:13]2[C:17]3=[N:18][CH:19]=[N:20][C:21](O)=[C:16]3[CH:15]=[N:14]2)=[N:9][CH:10]=[CH:11][CH:12]=1>>[Cl:3][C:21]1[N:20]=[CH:19][N:18]=[C:17]2[N:13]([C:8]3[C:7]([Cl:6])=[CH:12][CH:11]=[CH:10][N:9]=3)[N:14]=[CH:15][C:16]=12
|
Name
|
|
Quantity
|
235 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
1-(3-chloropyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)N1N=CC=2C1=NC=NC2O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 100° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo and to the residue
|
Type
|
ADDITION
|
Details
|
was added an ice/water mixture
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 1 hour during which time a solid
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×75 mL)
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in EtOAc (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2=NC=CC=C2Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |